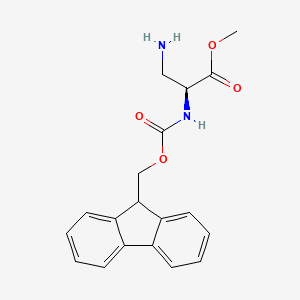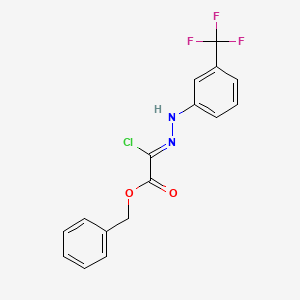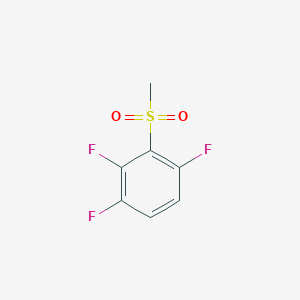![molecular formula C14H8Cl2F3N3O2 B15206242 N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea CAS No. 648408-77-9](/img/structure/B15206242.png)
N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea typically involves the reaction of 4-chloroaniline with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the compound may yield 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
科学研究应用
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other urea derivatives with chlorophenyl and pyridyl groups, such as:
- N-(4-chlorophenyl)-N’-{[4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
- N-(4-bromophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
Uniqueness
The uniqueness of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
648408-77-9 |
|---|---|
分子式 |
C14H8Cl2F3N3O2 |
分子量 |
378.1 g/mol |
IUPAC 名称 |
6-chloro-N-[(4-chlorophenyl)carbamoyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-8-1-3-9(4-2-8)20-13(24)22-12(23)10-5-7(14(17,18)19)6-11(16)21-10/h1-6H,(H2,20,22,23,24) |
InChI 键 |
KAHKNNYFBJSVAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


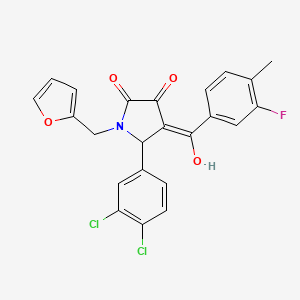
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)

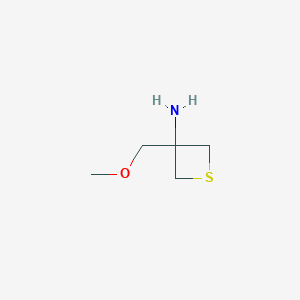
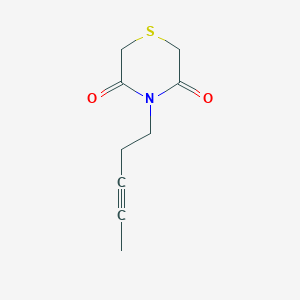


![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
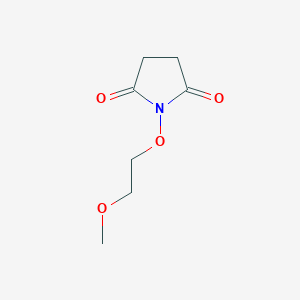

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
